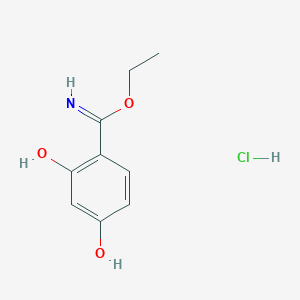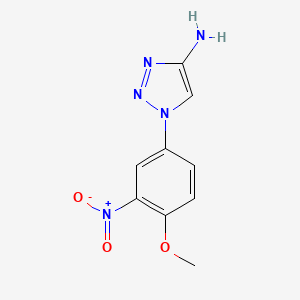
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring, which is attached to the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method starts with the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to a series of reactions, including azide formation and cycloaddition, to yield the final triazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: The major product is 1-(4-Methoxy-3-aminophenyl)-1H-1,2,3-triazol-4-amine.
Substitution of Methoxy Group: The products depend on the substituent introduced, such as 1-(4-Hydroxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine.
Applications De Recherche Scientifique
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-3-nitrophenylacetic acid: Similar in structure but contains an acetic acid group instead of a triazole ring.
4-Methoxy-3-nitrophenylmethanol: Contains a methanol group instead of a triazole ring.
Uniqueness
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both a triazole ring and a nitro group, which confer distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the nitro group can undergo redox reactions, making this compound versatile in research and industrial applications.
Propriétés
Formule moléculaire |
C9H9N5O3 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
1-(4-methoxy-3-nitrophenyl)triazol-4-amine |
InChI |
InChI=1S/C9H9N5O3/c1-17-8-3-2-6(4-7(8)14(15)16)13-5-9(10)11-12-13/h2-5H,10H2,1H3 |
Clé InChI |
KHGHTFAPSFPQLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N2C=C(N=N2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
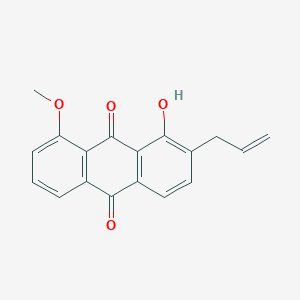
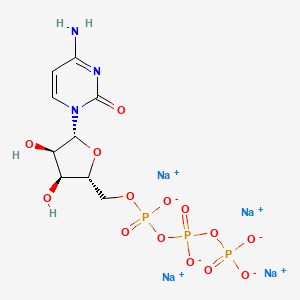
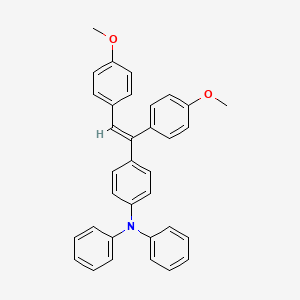
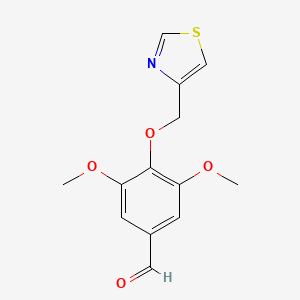




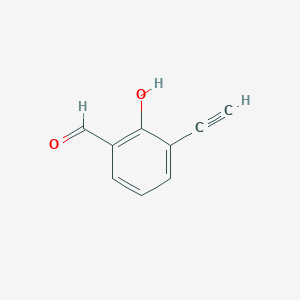
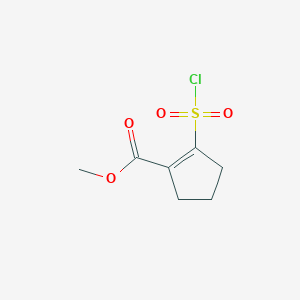
![methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13146966.png)
![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
